11-cis-3-Dehydroretinal

Description

Propriétés

IUPAC Name |

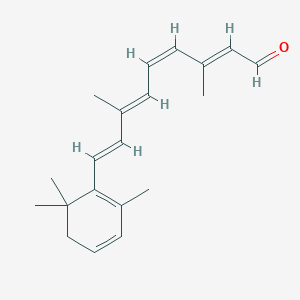

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNVWXUULMZJKD-IOUUIBBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41470-05-7 |

Source

|

| Record name | 3-Dehydroretinal, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041470057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DEHYDRORETINAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17501ZO99J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of 11 Cis 3 Dehydroretinal in Phototransduction

Chromophore-Opsin Interactions and Visual Pigment Formation

The formation of a functional visual pigment is a critical first step in vision, involving the precise docking of the chromophore within a pocket of the opsin protein. This interaction is highly specific and induces a particular conformation in the protein, priming it for its light-detection function.

Specificity of 11-cis-3-Dehydroretinal Binding within Opsin Pockets

The binding of 11-cis-3-dehydroretinal to the opsin apoprotein is a highly specific process that results in the formation of a porphyropsin visual pigment. hu.edu.jo The chromophore forms a covalent bond with a conserved lysine (B10760008) residue (Lys296) in the seventh transmembrane helix of the opsin protein through a Schiff base linkage. hu.edu.jonih.gov This fundamental binding mechanism is shared with 11-cis-retinal (B22103).

However, the opsin protein exhibits a preference for 11-cis-retinal over 11-cis-3-dehydroretinal. Studies on the regeneration of visual pigments in the presence of an equimolar mixture of both chromophores have shown that rhodopsin (A1-based) regenerates faster than porphyropsin (A2-based). nih.gov This inherent preference of the opsin binding pocket for the A1 chromophore is a key factor influencing the ratio of A1/A2 visual pigments in animals that utilize both. nih.gov

Despite this kinetic preference, the binding of 11-cis-3-dehydroretinal is stabilized by a suite of non-covalent interactions with amino acid residues lining the hydrophobic binding pocket. Homology modeling and docking studies have identified several key residues that are involved in these hydrophobic interactions for both A1 and A2 chromophores, including Glutamic acid 113, Alanine 117, Threonine 118, Glycine 121, Phenylalanine 261, Tryptophan 265, and Tyrosine 268. hu.edu.jo The additional double bond in the β-ionone ring of 11-cis-3-dehydroretinal alters the electronic landscape and shape of the chromophore, which in turn influences its interaction with these surrounding residues, ultimately leading to the characteristic red-shifted spectral properties of porphyropsins. mdpi.commdpi.com

Conformational Changes in Opsin Induced by 11-cis-3-Dehydroretinal Association

The binding of 11-cis-3-dehydroretinal into the opsin pocket does more than just anchor the chromophore; it induces and stabilizes a specific, inactive conformation of the opsin protein. In its unbound state (apo-opsin), the protein is conformationally unstable and can weakly activate the phototransduction cascade, contributing to "dark noise". umich.edu

When 11-cis-3-dehydroretinal binds, it acts as a potent inverse agonist. nih.gov This means it forces the opsin into a constrained, inactive state, effectively suppressing its spontaneous activity and reducing the level of thermal noise. nih.govumich.edu This stabilization is crucial for ensuring that the visual system has a high signal-to-noise ratio, allowing for the reliable detection of single photons. The specific three-dimensional structure of the 11-cis isomer is essential for holding the protein in this silent, dark state, awaiting the energy from a photon to trigger the subsequent conformational changes that lead to activation. ontosight.ai

Computational Approaches: Molecular Docking and Dynamics Simulations of 11-cis-3-Dehydroretinal-Opsin Complexes

Computational methods, such as homology modeling and molecular docking, have provided significant insights into the structure-function relationship of porphyropsins. researchgate.net These studies often use the well-established crystal structure of bovine rhodopsin as a template to model the three-dimensional structure of various opsins. hu.edu.jo

Researchers have successfully performed covalent docking of 11-cis-3,4-didehydroretinal to the Lysine 296 residue in modeled opsin structures to generate theoretical models of porphyropsin. hu.edu.joresearchgate.net The validity of these models is often assessed by calculating the root mean square deviation (RMSD) between the modeled structure and the template. Low RMSD values indicate a high degree of structural similarity. For example, a modeled porphyropsin from the zebrafish (Danio rerio) showed an RMSD of only 0.302 Å when compared to the bovine rhodopsin template, indicating excellent structural conservation. hu.edu.jo

These computational models are invaluable for:

Visualizing Interactions: They allow for the detailed examination of non-bond interactions between the A2 chromophore and specific amino acids in the binding pocket. researchgate.net

Predicting Spectral Tuning: By analyzing the electrostatic environment around the chromophore, these models help explain the spectral shifts observed in A2 pigments. researchgate.net

Guiding Mutagenesis Studies: The predicted structures can be used to identify key residues for targeted site-directed mutagenesis experiments to further probe the mechanisms of binding and spectral tuning. hu.edu.jo

Interactive Table 1: Molecular Docking Results for A2-Opsin Complexes This table summarizes results from computational studies, showing the structural similarity between modeled porphyropsins and the bovine rhodopsin template.

| Species/Opsin Model | Chromophore | Template | RMSD (Å) | Reference |

| Danio rerio (Zebrafish) Porphyropsin | 11-cis-3,4-didehydroretinal | Bovine Rhodopsin | 0.302 | hu.edu.jo |

| Trachemys scripta elegans (Turtle) RH1 Opsin | 11-cis-3,4-didehydroretinal | Bovine Rhodopsin | 1.45 | researchgate.net |

| Trachemys scripta elegans (Turtle) RH2 Opsin | 11-cis-3,4-didehydroretinal | Bovine Rhodopsin | 1.46 | researchgate.net |

Photoisomerization Dynamics and Signal Initiation

The absorption of a photon by the chromophore is the defining event of vision, initiating a cascade of molecular events that culminates in a neural signal. This process begins with an incredibly fast change in the chromophore's shape, which in turn activates the opsin protein.

Quantum Mechanical Aspects of 11-cis-3-Dehydroretinal Photoisomerization

The conversion of 11-cis-3-dehydroretinal to all-trans-3-dehydroretinal upon light absorption is an ultrafast photochemical reaction governed by the principles of quantum mechanics. ntnu.no While detailed quantum mechanical studies are more extensive for the A1 chromophore, the fundamental principles apply to the A2 variant. The process begins when a photon with sufficient energy excites a π-electron in the conjugated polyene chain from its ground state (S₀) to a higher energy excited state (S₁). ntnu.noijabbr.com

This electronic excitation weakens the C11=C12 double bond, allowing for rapid rotation around the bond axis. ijabbr.com The molecule then moves along a barrierless potential energy surface, decaying back to the ground electronic state (S₀) in a new, more stable, all-trans configuration. ntnu.no This entire process is incredibly efficient and occurs on a femtosecond timescale. mdpi.comntnu.no

A key difference for 11-cis-3-dehydroretinal is its extended conjugated system due to the extra double bond in the ring. nih.gov This extension of the π-electron system lowers the energy gap between the ground and excited states. mdpi.com Consequently, less energy is required to excite the molecule, meaning it absorbs lower-energy, longer-wavelength photons. mdpi.commdpi.com This is the quantum mechanical basis for the characteristic red-shift of A2-based visual pigments. nih.gov

Interactive Table 2: Spectral Properties of A1 vs. A2 Visual Pigments This table illustrates the red-shift in the wavelength of maximum absorption (λmax) when the A1 chromophore is replaced with the A2 chromophore in the same opsin.

| Species | Pigment Type | Chromophore | λmax (nm) | Reference |

| Salamander Rods | Native (Porphyropsin) | A2 dominant | 528 | nih.gov |

| Salamander Rods | Regenerated (Rhodopsin) | A1 | 502 | nih.gov |

| Bullfrog | Rhodopsin | A1 | ~502 | helsinki.fi |

| Bullfrog | Porphyropsin | A2 | ~527 | rupress.org |

| Anolis carolinensis (Lizard) | Cone Pigment | A2 | ~625 | nih.gov |

All-trans Activation of Opsin and Subsequent G-Protein Coupling

The photoisomerization from the 11-cis to the all-trans configuration triggers a dramatic conformational change in the opsin protein, converting it from an inactive receptor to an active enzyme. nih.govnih.gov The straightened all-trans form of the chromophore can no longer be accommodated within the tight binding pocket that stabilized the cis-isomer. This steric hindrance forces a pivotal outward movement of specific transmembrane helices, particularly helix VI, exposing binding sites for the G-protein, transducin. conicet.gov.ar

This activated state of the visual pigment is known as Metarhodopsin II (Meta II). umich.edu In its Meta II state, the pigment acts as a guanine (B1146940) nucleotide exchange factor (GEF). nih.gov It binds to an inactive transducin heterotrimer (Gαβγ-GDP) and catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of transducin. nih.govresearchgate.net

The binding of GTP causes the Gα-GTP subunit to dissociate from both the opsin and the Gβγ complex. nih.gov This now-active Gα-GTP subunit diffuses along the disc membrane and binds to its effector enzyme, a cGMP-phosphodiesterase (PDE). researchgate.net The activation of PDE leads to the hydrolysis of cyclic guanosine monophosphate (cGMP), a drop in its cytoplasmic concentration, and the closure of cGMP-gated ion channels, resulting in the hyperpolarization of the photoreceptor cell membrane and the transmission of a neural signal. researchgate.netbritannica.com

Table of Compounds

Transduction Cascade Initiation Following 11-cis-3-Dehydroretinal Isomerization

The process of vision in many aquatic vertebrates, such as freshwater fish and some amphibians, relies on a variation of the visual cycle found in terrestrial animals. uniprot.orgsemanticscholar.orgnih.gov Instead of 11-cis-retinal, these species utilize 11-cis-3-dehydroretinal as the chromophore in their photoreceptor cells. uniprot.orgsemanticscholar.orgnih.gov This compound, when bound to the protein opsin, forms a visual pigment known as porphyropsin. nih.govhu.edu.jo The absorption of a photon by 11-cis-3-dehydroretinal triggers a rapid isomerization from the 11-cis configuration to the all-trans form, initiating the phototransduction cascade. uniprot.orguniprot.org This fundamental event is the starting point for converting light energy into a neural signal.

The photoisomerization of 11-cis-3-dehydroretinal to all-trans-3-dehydroretinal induces a conformational change in the opsin protein to which it is covalently bound via a Schiff base linkage to a lysine residue. semanticscholar.orghu.edu.jonih.gov This activated state of the porphyropsin molecule, often referred to as metarhodopsin II (Meta II) in the context of rhodopsin, is crucial for the next step in the signaling pathway. semanticscholar.orgumich.edu The altered shape of the opsin protein allows it to interact with and activate a heterotrimeric G-protein called transducin. semanticscholar.orgnih.gov

The activation of transducin involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on its alpha subunit. semanticscholar.org This exchange causes the alpha subunit of transducin to dissociate from its beta and gamma subunits. semanticscholar.org The now activated transducin alpha subunit (Gαt-GTP) proceeds to bind to the inhibitory gamma subunits of a phosphodiesterase (PDE) enzyme. semanticscholar.orgresearchgate.net This interaction removes the inhibitory constraint on the PDE's catalytic alpha and beta subunits, thereby activating the enzyme. researchgate.netpsynso.com

The activated phosphodiesterase then catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP) to 5'-GMP. semanticscholar.orgnih.gov In the dark, cGMP levels are high, which keeps cGMP-gated cation channels in the photoreceptor's outer segment plasma membrane open, allowing for a constant influx of sodium and calcium ions known as the "dark current". psynso.com The reduction in cGMP concentration due to PDE activity leads to the closure of these channels. nih.gov This closure reduces the inward current, causing the photoreceptor cell membrane to hyperpolarize. This hyperpolarization is the electrical signal that is transmitted to downstream neurons in the retina, ultimately leading to the perception of light in the brain. nih.govasianpubs.org

The signal is terminated through a series of deactivation steps. The activated porphyropsin is phosphorylated, which facilitates the binding of arrestin, preventing further activation of transducin. uniprot.orguniprot.org The intrinsic GTPase activity of transducin eventually hydrolyzes the bound GTP to GDP, leading to the reassociation of the transducin subunits and the inactivation of PDE. nih.gov Guanylate cyclase, stimulated by the light-induced drop in intracellular calcium, replenishes the cGMP levels, reopening the cation channels and returning the photoreceptor to its depolarized dark state. psynso.com

Table of Research Findings on 11-cis-3-Dehydroretinal and Phototransduction:

| Finding | Organism/System Studied | Key Takeaway | Citation |

| Chromophore Identification | Goldfish (Carassius auratus) | The native chromophore of porphyropsin in goldfish rod outer segments is 11-cis-3,4-didehydroretinal. | nih.gov |

| Regeneration with Isomers | Goldfish (Carassius auratus) | Only the 11-cis isomer of 3,4-didehydroretinal could regenerate the native porphyropsin after bleaching. | nih.gov |

| Spectral Shift | Salamander (Ambystoma tigrinum and Ambystoma mexicanum) | Replacing the native mixture of 11-cis-retinal and 11-cis-3,4-dehydroretinal with 11-cis-retinal alone resulted in a blue-shift of the pigment's maximum absorbance. | rupress.org |

| G-Protein Activation | General Vertebrate Model | Light-induced isomerization of the chromophore (retinal or 3-dehydroretinal) triggers a conformational change in opsin that activates G-protein signaling. | uniprot.orguniprot.org |

| cGMP Hydrolysis | General Vertebrate Model | Activated transducin stimulates phosphodiesterase (PDE) to hydrolyze cGMP, leading to the closure of cGMP-gated channels. | semanticscholar.orgnih.gov |

Biosynthesis and Metabolism of 11 Cis 3 Dehydroretinal

Enzymatic Pathways Governing 3,4-Didehydroretinoid Synthesis

The synthesis of 11-cis-3-dehydroretinal from vitamin A1 precursors is a highly regulated process, dependent on the coordinated action of several key enzymes.

Retinol (B82714) Dehydrogenase (RDH) Specificity for 11-cis-3-Dehydroretinal Production

Once all-trans-3,4-didehydroretinol is synthesized, it enters the retinoid cycle to be converted into the active chromophore, 11-cis-3-dehydroretinal. This process involves several steps, including oxidation to the aldehyde form. Retinol dehydrogenases (RDHs) are a family of enzymes responsible for the interconversion of retinols and retinals. mdpi.com

In the retinal pigment epithelium (RPE), specific RDHs, such as RDH5, catalyze the oxidation of 11-cis-retinol (B117599) to 11-cis-retinal (B22103). mdpi.comnih.gov While much of the research has focused on the vitamin A1 pathway, studies in species with mixed A1/A2 visual pigments suggest that these enzymes can also act on 3,4-didehydroretinoids. For example, in crayfish, RDHase activity that is not selective between retinol and dehydroretinol has been observed. nih.gov The final step in the biosynthesis of 11-cis-3-dehydroretinal is the oxidation of 11-cis-3-dehydroretinol, a reaction catalyzed by an 11-cis-retinol dehydrogenase. nih.gov

Contribution of Retinyl Ester Hydrolase (REHase) to 3,4-Didehydroretinoid Cycling

Retinoids are stored in the RPE as retinyl esters. researchgate.netnih.gov Retinyl ester hydrolases (REHases), also known as retinyl ester synthases in the reverse reaction, are responsible for the hydrolysis of these esters to release the corresponding retinol. researchgate.netnih.gov This is a crucial step in mobilizing stored retinoids for use in the visual cycle.

In the context of 3,4-didehydroretinoids, REHase activity is essential for releasing all-trans-3,4-didehydroretinol from its esterified storage form, all-trans-3,4-didehydroretinyl ester. This free alcohol can then be isomerized and oxidized to form 11-cis-3-dehydroretinal. Research in crayfish has shown that REHase activity is present and plays a role in the processing of both vitamin A1 and A2 retinoids. nih.gov The enzyme lecithin:retinol acyltransferase (LRAT) is the major enzyme responsible for the esterification of all-trans-retinol in the RPE. researchgate.net

Regulation of 11-cis-3-Dehydroretinal Availability in Photoreceptors

The amount of 11-cis-3-dehydroretinal available to photoreceptors is tightly controlled through recycling pathways and is subject to significant variation between species.

Retinoid Recycling and Regeneration Pathways for 3,4-Didehydroretinoids

The visual cycle is a closed-loop process that regenerates the 11-cis-retinal chromophore after it has been isomerized to all-trans-retinal (B13868) by light. wikipedia.org This cycle involves both the photoreceptor cells and the RPE. A similar recycling pathway exists for 3,4-didehydroretinoids.

Following photoisomerization, all-trans-3-dehydroretinal is released from the opsin, reduced to all-trans-3-dehydroretinol in the photoreceptor, and transported to the RPE. In the RPE, it is esterified to all-trans-3,4-didehydroretinyl esters for storage. researchgate.net To re-enter the cycle, these esters are hydrolyzed by REHase, and the resulting all-trans-3,4-didehydroretinol is isomerized to 11-cis-3-dehydroretinol by the isomerohydrolase RPE65. wikipedia.orgebi.ac.uk Finally, 11-cis-3-dehydroretinol is oxidized by an 11-cis-retinol dehydrogenase to produce 11-cis-3-dehydroretinal, which is then transported back to the photoreceptors to regenerate the visual pigment. nih.gov

Interspecies Variations in 11-cis-Retinal (A1) and 11-cis-3-Dehydroretinal (A2) Interconversion

The ratio of vitamin A1 to vitamin A2 in the retina varies significantly among different vertebrate species and can even change within the lifetime of an individual based on their environment and life stage. researchgate.net This variation is primarily controlled by the expression of the cyp27c1 gene. nih.govnih.govresearchgate.net

Many fish, amphibians, and reptiles that inhabit freshwater environments, where the light is often red-shifted, have a higher proportion of A2-based visual pigments. wustl.eduresearchgate.net For example, some species of salmon and lamprey increase the expression of cyp27c1 when they migrate from the open ocean (blue-shifted light) to inland rivers (red-shifted light) for spawning, thereby shifting their visual sensitivity to longer wavelengths. researchgate.net In contrast, mammals, with the exception of some findings in human skin, primarily utilize a vitamin A1-based visual system. wikipedia.orgnih.gov The ability to dynamically switch between A1 and A2 chromophores provides a powerful mechanism for visual adaptation to different light environments. researchgate.net

| Enzyme/Protein | Function in 3,4-Didehydroretinoid Metabolism | Substrate(s) | Product(s) |

| Cyp27c1 | Catalyzes the conversion of vitamin A1 to vitamin A2 precursors. nih.govnih.govwikipedia.org | all-trans-retinol (Vitamin A1) nih.govwustl.edu | all-trans-3,4-didehydroretinol (Vitamin A2) nih.govwustl.edu |

| Retinol Dehydrogenase (RDH) | Oxidation of 11-cis-3-dehydroretinol to 11-cis-3-dehydroretinal. nih.gov | 11-cis-3-dehydroretinol | 11-cis-3-dehydroretinal |

| Retinyl Ester Hydrolase (REHase) | Hydrolysis of stored 3,4-didehydroretinyl esters. nih.govresearchgate.net | all-trans-3,4-didehydroretinyl esters | all-trans-3,4-didehydroretinol |

| RPE65 | Isomerization of all-trans-3,4-didehydroretinol to 11-cis-3-dehydroretinol. wikipedia.orgebi.ac.uk | all-trans-3,4-didehydroretinyl esters | 11-cis-3-dehydroretinol |

| Lecithin:retinol acyltransferase (LRAT) | Esterification of all-trans-3,4-didehydroretinol for storage. researchgate.net | all-trans-3,4-didehydroretinol | all-trans-3,4-didehydroretinyl esters |

Ecological and Evolutionary Adaptations Involving 11 Cis 3 Dehydroretinal

Spectral Tuning Mechanisms in Visual Pigments Incorporating 11-cis-3-Dehydroretinal

The spectral sensitivity of a visual pigment—the range of light wavelengths it can absorb—is determined by the interaction between the opsin protein and the chromophore. Current time information in JO. While the amino acid sequence of the opsin plays a primary role, exchanging the chromophore provides a powerful mechanism for modifying this sensitivity.

The substitution of 11-cis-retinal (B22103) (A1) with 11-cis-3-dehydroretinal (A2) in a visual pigment consistently shifts its wavelength of maximum absorption (λmax) towards the longer, redder end of the spectrum. nih.govnih.govroyalsocietypublishing.orgwustl.edu This phenomenon, known as a red-shift, is due to the structural difference between the two chromophores. 11-cis-3-dehydroretinal possesses an additional carbon-carbon double bond within its β-ionone ring, which extends the conjugated system of pi-electrons in the molecule. nih.gov This extended conjugation reduces the energy gap between the ground state and the first excited state of the molecule, meaning that lower-energy photons (i.e., those with longer wavelengths) are sufficient to trigger the cis-to-trans isomerization that initiates the process of vision.

The magnitude of this red-shift is not uniform across all visual pigments. A remarkable feature of the A1/A2 system is that the extent of the shift is positively correlated with the initial λmax of the A1-based pigment. nih.gov Pigments that are already sensitive to longer wavelengths (like red-sensitive LWS opsins) experience a much larger red-shift when paired with A2 than pigments sensitive to shorter wavelengths (like blue-sensitive SWS2 opsins). nih.gov For example, in the northern leopard frog, the long-wavelength-sensitive (LWS) pigment with an A1 chromophore (λmax = 575 nm) undergoes a 45 nm red-shift when A2 is substituted, whereas the rhodopsin (RH1) pigment (λmax = 502 nm) shifts by only 25 nm. nih.gov

Visual pigments utilizing the A1 chromophore are broadly termed rhodopsins, while those using the A2 chromophore are referred to as porphyropsins. nih.govroyalsocietypublishing.org Spectroscopic comparisons reveal several key differences beyond the primary λmax shift. Replacing A1 with A2 not only shifts the peak sensitivity but also broadens the spectral absorption curve of the visual pigment. nih.govwustl.edu This broadening means the photoreceptor becomes sensitive to a wider range of wavelengths. However, this comes at a cost; A2-based pigments generally exhibit lower photosensitivity and increased thermal noise compared to their A1 counterparts. nih.govwustl.edu Increased thermal noise means the pigment is more likely to activate spontaneously in the absence of light, which can interfere with vision in dim conditions.

The following table presents a comparative analysis of the λmax values for visual pigments based on A1 and A2 chromophores in different opsin classes from representative species.

| Species | Opsin Class | λmax with A1 Chromophore (nm) | λmax with A2 Chromophore (nm) | Observed Red-Shift (nm) |

|---|---|---|---|---|

| Northern Leopard Frog (Lithobates pipiens) | SWS2 (Blue) | 432 | 438 | 6 |

| Northern Leopard Frog (Lithobates pipiens) | RH1 (Rod) | 502 | 527 | 25 |

| Northern Leopard Frog (Lithobates pipiens) | LWS (Red) | 575 | 620 | 45 |

| Goldfish (Carassius auratus) | SWS1 (UV) | 370 | 382 | 12 |

| Goldfish (Carassius auratus) | SWS2 (Blue) | 447 | 454 | 7 |

| Goldfish (Carassius auratus) | RH2 (Green) | 516 | 535 | 19 |

| Goldfish (Carassius auratus) | LWS (Red) | 566 | 618 | 52 |

Data compiled from studies on amphibian and fish visual pigments. nih.govwustl.edu

Adaptive Significance in Diverse Aquatic Environments

The ability to use 11-cis-3-dehydroretinal is not uniformly distributed among vertebrates; its prevalence is strongly linked to the specific photic conditions of an animal's habitat.

The use of A2-based visual pigments is strongly associated with life in aquatic habitats where the ambient light is shifted towards longer wavelengths. nih.govwustl.eduresearchgate.net In environments such as freshwater rivers, streams, and turbid lakes, dissolved organic substances and suspended particulate matter preferentially absorb and scatter shorter-wavelength light (blue and green), allowing longer-wavelength light (yellow, orange, and red) to penetrate more deeply. nih.gov For a visual system to be effective in such an environment, its sensitivity must match the available light. The red-shifting effect of the A2 chromophore tunes the visual pigments to better absorb the predominant wavelengths in these red-shifted aquatic habitats, thereby optimizing vision for detecting prey, avoiding predators, and navigating. wustl.edunih.gov

The A2 chromophore is particularly common in freshwater and diadromous (migrating between fresh and salt water) fishes, as well as in amphibians. nih.govroyalsocietypublishing.orgwustl.edu Many of these species can dynamically alter the ratio of A1 to A2 chromophores in their retinas in response to environmental cues or during different life stages, a phenomenon that highlights a remarkable level of sensory plasticity. nih.govwustl.edu

For example, cichlid fish living in the murky, red-shifted waters of Lake Nicaragua have a higher proportion of the A2 chromophore compared to related species in the clearer, bluer waters of Lake Xiloa. nih.gov This is achieved by increasing the expression of the enzyme cyp27c1, which is responsible for converting vitamin A1 into vitamin A2. nih.gov Similarly, many amphibians, like the northern leopard frog, utilize A2-predominant pigments during their aquatic larval (tadpole) stage and switch to A1-based vision upon metamorphosis into semi-terrestrial adults. nih.gov Amphibians that remain fully aquatic throughout their lives may retain A2-based vision as adults. wustl.edu This ability to modulate chromophore use allows these animals to adapt their vision to radically different light environments encountered during their life cycle.

Evolutionary Trajectories of Opsin-Chromophore Combinations

The evolution of vision in vertebrates has proceeded along two primary, interacting pathways: the diversification of opsin genes through duplication and mutation, and the biochemical modification of the chromophore. The emergence of the A1/A2 chromophore system represents a key evolutionary innovation that provides a flexible, physiological mechanism for spectral tuning, complementing the more permanent genetic changes to opsin sequences.

The evolution of the cytochrome P450 enzyme, Cyp27c1, was the critical step that enabled the production of vitamin A2 from vitamin A1, thereby making the A2 chromophore available for use in visual pigments. nih.govnih.gov This allowed vertebrates to dynamically adjust their spectral sensitivity without requiring further mutations in their opsin genes. This is a powerful adaptive tool, as an organism can alter its vision within its own lifetime to match changing environmental conditions, such as seasonal increases in water turbidity or migrations between different water bodies. researchgate.net

The evolutionary trajectory of vertebrate vision is therefore a story of the interplay between a diverse repertoire of opsin genes and the flexible A1/A2 chromophore system. Gene duplication events created multiple opsin classes (e.g., SWS1, SWS2, RH1, RH2, LWS), providing the genetic raw material for sensitivity to different broad regions of the spectrum. nih.gov The chromophore exchange system then provided a mechanism for fine-tuning within the ranges established by the opsins. This dual-pronged approach has endowed vertebrates with an exceptionally adaptable visual system, capable of evolving to function in the vast array of photic environments found across the planet.

Advanced Research Methodologies for 11 Cis 3 Dehydroretinal Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the properties of visual pigments containing 11-cis-3-dehydroretinal. These techniques provide insights into the light absorption characteristics of the chromophore both in its native environment and in reconstituted systems.

Microspectrophotometry (MSP) is a powerful non-invasive technique used to measure the absorbance spectra of visual pigments directly within individual photoreceptor cells. nih.gov This in situ approach is crucial for determining the wavelength of maximum absorption (λmax) of pigments containing 11-cis-3-dehydroretinal (A2 chromophore) and for assessing the ratio of A2 to A1 (11-cis-retinal) chromophores in species that utilize both. nih.govhelsinki.fi

In studies of salamander red rods, MSP has been employed to record the visual pigment absorbance spectra in their native, dark-adapted state and after bleaching and regeneration with a different chromophore. nih.gov For instance, the native A2-containing pigment in salamander red rods has a λmax of approximately 528 nm, which shifts to 502 nm when the native chromophore is replaced with the A1 chromophore. nih.gov This technique allows researchers to quantify the A2:A1 ratio by fitting the recorded spectra with standard A1 and A2 pigment templates. nih.govhelsinki.fi In larval tiger salamanders, this ratio was determined to be about 0.74:0.26 in the native state. nih.gov

Table 1: Microspectrophotometry Data on Salamander Red Rods

| State | Predominant Chromophore | Wavelength of Maximum Absorbance (λmax) | A2:A1 Ratio |

| Native | 11-cis-3-dehydroretinal (A2) | ~528 nm | ~0.74 : 0.26 |

| Regenerated | 11-cis-retinal (B22103) (A1) | ~502 nm | ~0.09 : 0.91 |

Data compiled from studies on larval tiger salamander red rods. nih.gov

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and quantification of different isomers of retinal and 3,4-didehydroretinal. nih.govnih.gov This technique is particularly valuable for confirming the specific isomeric form of the chromophore bound to opsin in visual pigments.

A non-isomerizing extraction method is typically employed to remove the chromophore from the rod outer segment membranes, often by forming an oxime derivative. nih.gov The extract is then injected into an HPLC system for analysis. Studies on goldfish porphyropsin, a visual pigment utilizing the A2 chromophore, have used HPLC to demonstrate that the native chromophore is exclusively 11-cis-3,4-didehydroretinal. nih.gov This was confirmed by co-elution with an authentic 11-cis-3,4-didehydroretinyl oxime standard. nih.gov

HPLC is also instrumental in developmental studies, such as those on Xenopus laevis (African clawed frog), to analyze the changing ratios of retinal and 3-dehydroretinal isomers at different life stages. nih.gov For example, in Xenopus tadpoles, the ratio of 11-cis-3-dehydroretinal to 11-cis-retinal increases significantly during development. nih.gov

Table 2: HPLC Analysis of Retinoids in Developing Xenopus laevis Eyes

| Developmental Stage | Ratio of 11-cis-3-dehydroretinal to 11-cis-retinal |

| Stages 40-42 | ~1 |

| Stage 46 | ~19 |

Data reflects the changing chromophore composition during Xenopus development. nih.gov

In Vitro and Ex Vivo Models for Visual Pigment Reconstitution with 11-cis-3-Dehydroretinal

To investigate the specific interactions between 11-cis-3-dehydroretinal and opsin proteins, researchers utilize in vitro and ex vivo reconstitution models. These systems allow for the controlled formation of visual pigments outside of a living organism.

In vitro reconstitution typically involves expressing an opsin gene of interest in cultured cells, such as COS-1 cells. researchmap.jpnih.gov The expressed opsin is then purified and incubated with a specific chromophore isomer, like 11-cis-3-dehydroretinal, to form a functional visual pigment. researchmap.jpresearchmap.jp The resulting pigment can then be subjected to spectroscopic analysis to determine its λmax. This approach has been crucial in studying the spectral tuning of various visual pigments, including those from zebrafish. researchmap.jpoup.com

Ex vivo models often use isolated retinal preparations or rod outer segments. nih.govarvojournals.org For example, bleached rod outer segments from goldfish have been incubated with different isomers of 3,4-didehydroretinal to determine which isomers can successfully regenerate the native visual pigment, porphyropsin. nih.gov These experiments confirmed that only the 11-cis and, to a lesser extent, the 9-cis isomers could form a stable pigment with the opsin. nih.gov Similarly, in studies on salamander rods, the native A2 pigment was bleached and then regenerated with the A1 chromophore to study the effects of the chromophore on the pigment's properties. nih.govarvojournals.org

Table 3: Regeneration of Goldfish Porphyropsin with 3,4-Didehydroretinal Isomers

| Isomer Incubated with Bleached Rod Outer Segments | Visual Pigment Regeneration |

| 11-cis-3,4-didehydroretinal | Yes (Porphyropsin, λmax ~520 nm) |

| 9-cis-3,4-didehydroretinal | Yes (Isoporphyropsin, λmax ~505 nm) |

| 13-cis-3,4-didehydroretinal | No |

| all-trans-3,4-didehydroretinal | No |

This table illustrates the specificity of opsin for certain chromophore isomers. nih.gov

Genetic Engineering and Molecular Biology Approaches for Elucidating Enzyme Function and Opsin Specificity

Genetic engineering and molecular biology techniques are indispensable for understanding the enzymes involved in the synthesis of 11-cis-3-dehydroretinal and the molecular basis of opsin's specificity for this chromophore.

Site-directed mutagenesis is a key technique used to alter specific amino acid residues in an opsin protein. researchmap.jpoup.com By changing amino acids in the chromophore-binding pocket, researchers can investigate their role in spectral tuning and their influence on the interaction with 11-cis-3-dehydroretinal. researchgate.net For example, studies on zebrafish RH2 opsins have used site-directed mutagenesis to identify specific amino acid substitutions that cause significant shifts in the λmax of the reconstituted pigments. researchmap.jp

Molecular cloning and gene expression analysis are used to identify and characterize the enzymes responsible for converting vitamin A1 into vitamin A2, the precursor of 11-cis-3-dehydroretinal. researchgate.net A cytochrome P450 family member, Cyp27c1, has been identified as the key enzyme that mediates this conversion. researchgate.net Knockout studies in zebrafish, where the cyp27c1 gene is inactivated, have demonstrated that this enzyme is essential for the production of vitamin A2 and, consequently, for the ability to red-shift visual sensitivity. researchgate.net

Homology modeling and molecular docking are computational approaches that provide structural insights into how 11-cis-3-dehydroretinal fits within the binding pocket of different opsins. researchgate.nethu.edu.jo These models can predict the interactions between the chromophore and specific amino acid residues, helping to explain the observed spectral properties of the resulting visual pigment. researchgate.nethu.edu.jo

Implications in Vision Science and Retinal Physiology

Contribution to Photoreceptor Sensitivity and Performance

The choice of chromophore, whether 11-cis-retinal (B22103) (A1) or 11-cis-3-dehydroretinal (A2), fundamentally influences the spectral sensitivity and operational characteristics of photoreceptor cells. wustl.edu The use of A2-based visual pigments is a key adaptation in many aquatic vertebrates, enabling them to better perceive the red-shifted light predominant in their environments. wustl.edunih.gov This chromophore exchange, however, comes with a trade-off, affecting the photosensitivity and thermal noise of the visual pigments. wustl.edu

Impact of 11-cis-3-Dehydroretinal on Signal-to-Noise Ratios in Dim Light

In environments with low light levels, the ability to detect single photons is paramount. The signal-to-noise ratio (SNR) in photoreceptors is a critical determinant of this sensitivity. Research on salamander red rods has demonstrated that the presence of 11-cis-3-dehydroretinal (A2) as the primary chromophore influences the characteristics of the single-quantum response (SQR), the electrical signal generated by a single photon.

In a native state where the A2 chromophore is predominant, the SQR has a smaller amplitude and a shorter integration time compared to a state where the chromophore is switched to 11-cis-retinal (A1). nih.govnih.gov Specifically, in the A2 state, the SQR amplitude was measured at 0.41 ± 0.03 pA with an integration time of 3.16 ± 0.15 s. nih.govnih.gov This is in contrast to the A1 state, where the SQR amplitude increased to 0.57 ± 0.07 pA and the integration time was slightly longer at 3.47 ± 0.26 s. nih.govnih.gov The smaller and faster SQR in the A2 state is consistent with the rod behaving as if it is light-adapted by the higher rate of spontaneous "dark" events. nih.govnih.gov This ultimately leads to a less reliable detection of photons in dim light when compared to the A1 state. nih.govnih.gov

Effects on Thermal Stability of Visual Pigments and Dark Noise Levels

Visual pigments are subject to spontaneous thermal activation, which generates electrical signals indistinguishable from those produced by light, known as "dark noise." This intrinsic noise can limit the detection of real light signals, especially in low-light conditions. The type of chromophore bound to the opsin protein significantly affects the thermal stability of the visual pigment and, consequently, the level of dark noise.

Studies have shown that visual pigments containing 11-cis-3-dehydroretinal (A2) are thermally less stable than those with 11-cis-retinal (A1). nih.govnih.govplos.org In salamander rods, switching the chromophore from the native A2-dominant state to an A1-dominant state resulted in a substantial decrease in the rate of spontaneous, photon-like dark events. nih.govnih.gov The rate of these dark events was found to be approximately eight times higher in the A2 state (0.238 ± 0.026 events per rod per second) compared to the A1 state (0.030 ± 0.006 events per rod per second). nih.govnih.gov This suggests that the dark events originate mainly from the A2-containing pigment molecules. nih.govnih.gov By extrapolation, it has been estimated that the A1 pigment is at least 36 times more stable than the A2 pigment. nih.govnih.gov This increased thermal noise in A2-based pigments is a significant trade-off for the red-shifted spectral sensitivity they provide. wustl.edu

| Parameter | A2 (11-cis-3-dehydroretinal) State | A1 (11-cis-retinal) State | Reference |

|---|---|---|---|

| Single-Quantum Response (SQR) Amplitude | 0.41 ± 0.03 pA | 0.57 ± 0.07 pA | nih.govnih.gov |

| SQR Integration Time | 3.16 ± 0.15 s | 3.47 ± 0.26 s | nih.govnih.gov |

| Rate of Dark Events | 0.238 ± 0.026 rod⁻¹ s⁻¹ | 0.030 ± 0.006 rod⁻¹ s⁻¹ | nih.govnih.gov |

| Relative Thermal Stability | Less Stable | At least 36 times more stable | nih.govnih.gov |

Role in Retinal Health and Disease Pathogenesis

The metabolism of retinoids, including the conversion between vitamin A1 and A2 derivatives, is a tightly regulated process essential for retinal health. Dysregulation of these pathways can have severe pathological consequences, leading to retinal dysfunction and degeneration.

Pathological Consequences of Enzymatic Deficiencies in 3,4-Didehydroretinoid Metabolism

The conversion of vitamin A1 to vitamin A2 is mediated by the cytochrome P450 enzyme, Cyp27c1. nih.govresearchgate.net This enzyme is responsible for converting retinol (B82714) (vitamin A1) into 3,4-didehydroretinol (vitamin A2), the precursor of 11-cis-3-dehydroretinal. nih.govresearchgate.netnih.gov Deficiencies in this enzymatic pathway can have significant consequences for visual function.

Understanding Mechanisms of Retinal Degeneration Related to Chromophore Metabolism

The proper supply and processing of the visual chromophore are critical for photoreceptor survival. An inadequate supply of 11-cis-retinal, for instance, can lead to the accumulation of unliganded, constitutively active opsin, which is toxic to the cell and can accelerate retinal degeneration, especially after light exposure. nih.gov This is a key factor in the pathology of certain forms of retinitis pigmentosa, where mutations in rhodopsin can lead to misfolded protein that is not properly stabilized by the chromophore. jneurosci.orgarvojournals.orgarvojournals.org

Future Directions and Emerging Research Avenues in 11 Cis 3 Dehydroretinal Research

Detailed Elucidation of Conformational Changes and Protonation States in 11-cis-3-Dehydroretinal-Opsin Complexes

A primary focus of future research will be to obtain a high-resolution understanding of the precise structural relationship between 11-cis-3-dehydroretinal and its host opsin. Visual pigments function through the interaction of the chromophore with the surrounding amino acid residues of the opsin's binding pocket. biologists.com The light-absorbing properties of the pigment are determined by these interactions. biologists.com

The 11-cis-3-dehydroretinal chromophore is covalently linked to a conserved lysine (B10760008) residue in the seventh transmembrane domain of the opsin via a protonated Schiff base (PSB). oup.comnih.govsemanticscholar.org The stability of this protonated state is crucial for the pigment's function and is maintained by a complex counterion and a network of hydrogen bonds within the binding pocket. semanticscholar.orgmdpi.com Upon absorbing a photon, the chromophore isomerizes from the 11-cis form to the all-trans form, triggering a conformational change in the opsin protein that initiates the visual signaling cascade. nih.govebi.ac.uk

While the general conformation of the related 11-cis-retinal (B22103) in bovine rhodopsin is known to be a twisted 6-s-cis, 12-s-trans, 15-anti configuration, emerging research suggests that this may not be universal, especially for pigments absorbing at the extreme red end of the spectrum. mdpi.comacs.org A compelling hypothesis for future investigation is that some cone pigments achieve significant red shifts by forcing the chromophore, whether A1 or A2, into a planar 6-s-trans conformation. acs.orgnih.gov This contrasts with the 6-s-cis geometry typically observed in rhodopsin. acs.orgnih.gov Elucidating these conformational specifics in A2-opsin complexes is a key future goal.

Detailed molecular dynamics simulations and advanced structural biology techniques, such as cryo-electron microscopy, will be instrumental in mapping the precise orientation of the A2 chromophore and its associated lysine residue within the opsin pocket of various species. researchgate.net Understanding the root mean square fluctuations (RMSF) of the chromophore's atoms can reveal how the protein environment influences its stability and photoreactivity. researchgate.net Further research is needed to clarify how the additional double bond in the A2 chromophore's β-ionone ring alters its interaction with the opsin and influences the protonation state of the PSB and key acidic residues like glutamic acid at site 113 (Glu113), which acts as the primary counterion. semanticscholar.orgmdpi.com

| Research Question | Key Molecule/Complex | Technique/Approach | Expected Outcome |

| What is the precise 3D conformation of 11-cis-3-dehydroretinal in red-shifted cone pigments? | A2-LWS Opsin Complex | Cryo-Electron Microscopy, X-ray Crystallography | Determination of 6-s-cis vs. 6-s-trans conformation. |

| How does the A2 chromophore affect the protonation state of the Schiff base and counterion? | 11-cis-3-dehydroretinal, Lys296, Glu113 | FTIR Spectroscopy, Solid-State NMR | Detailed map of the hydrogen-bonding network and proton transfer dynamics. |

| What are the dynamic fluctuations of the A2 chromophore in the opsin binding pocket? | LYS+RET (Lysine-linked Retinal) | Molecular Dynamics (MD) Simulations | Insight into the stability and flexibility of the chromophore before and after photoactivation. |

Investigation of 11-cis-3-Dehydroretinal Function in Less Characterized Species and Extreme Environments

The distribution of 11-cis-3-dehydroretinal is known to be prominent in freshwater vertebrates, such as fish and turtles, as well as in the larval stages of amphibians. nih.govcambridge.org This is largely seen as an adaptation to the red-shifted light environment of many freshwater habitats. frontiersin.org However, its presence has also been noted in various other organisms, including some invertebrates like crayfish and deep-sea squid, indicating a wider and less understood functional diversity. ebi.ac.ukcambridge.orgnih.gov

Future research must extend beyond these known examples to systematically investigate the use of A2-based pigments in less-characterized species and those inhabiting extreme environments. Deep-sea ecosystems, for instance, present a fascinating area for discovery. Some deep-sea stomiid fish, such as Malacosteus, Pachystomias, and Aristostomias, not only perceive long-wavelength light but also produce it through far-red bioluminescence, a unique adaptation that likely relies on A2-based porphyropsins. ucl.ac.uk Similarly, fish living under the polar ice caps, such as the notothenioid ice fish, exist in a highly specialized and unusual light environment where A2 pigments may play a critical role. ucl.ac.uk

The investigation should also include terrestrial animals that are not typically expected to use A2 chromophores. For example, the pine snake (Pituophis melanoleucus), a diurnal terrestrial reptile, possesses an unusually blue-shifted rhodopsin, and studies on its chromophore usage could reveal novel adaptive pathways. scholaris.ca By combining genetic sequencing of opsins with biochemical analysis of retinal chromophores from a wider phylogenetic and ecological range of animals, researchers can build a more complete picture of how and why this specialized chromophore is deployed in nature.

| Habitat | Organism Group | Known/Hypothesized Function of A2 Chromophore |

| Freshwater | Fish, Turtles, Amphibian Larvae | Adaptation to red-shifted ambient light. cambridge.orgfrontiersin.org |

| Deep Sea (Aphotic Zone) | Stomiid Fish (Malacosteus, etc.) | Sensitivity to species-specific far-red bioluminescence. ucl.ac.uk |

| Deep Sea | Squid (Watasenia scintillans) | Vision in aquatic environments, part of a multi-chromophore system. cambridge.orgnih.gov |

| Polar Regions | Notothenioid Ice Fish | Vision in the unique light environment under sea ice. ucl.ac.uk |

| Freshwater Crustaceans | Crayfish (Lacunicambarus ludovicianus) | Co-utilization with retinal (A1) for vision. ebi.ac.uk |

Exploration of Novel Mechanisms of Spectral Tuning Beyond Opsin Amino Acid Variations

Spectral tuning—the process of modifying a visual pigment's wavelength of maximal absorption (λmax)—is most commonly attributed to variations in the amino acid sequence of the opsin protein. biologists.comnih.gov However, emerging evidence points to several other mechanisms that can significantly shift the absorption spectrum, with the use of 11-cis-3-dehydroretinal being a prime example.

The switch from an 11-cis-retinal (A1) to an 11-cis-3-dehydroretinal (A2) chromophore is a powerful tuning mechanism in itself. The additional conjugated double bond in the A2 chromophore consistently red-shifts the λmax of the pigment, with the magnitude of the shift varying from around 20-40 nm in rod pigments to as much as 70 nm in some cone pigments. frontiersin.org

A significant and novel area of research is the role of chromophore conformation in spectral tuning. As mentioned previously, theoretical models suggest that forcing the retinal chromophore from a 6-s-cis to a 6-s-trans geometry could induce a massive red shift of ~50 nm for A1 pigments and a staggering ~100 nm for A2 pigments. acs.orgnih.gov This "electrostatic steering" of the chromophore by the opsin pocket represents a tuning mechanism that goes beyond simple substitution of individual amino acids and involves the collective electrostatic environment of the binding site. acs.org

Other potential mechanisms that warrant further exploration include:

Synergistic Amino Acid Interactions: In some cases, the total spectral shift is not merely the sum of individual amino acid effects. Instead, multiple amino acid changes interact synergistically, where the combined effect is much larger than the individual contributions, revealing a more complex layer of tuning. nih.gov

Use of Chromophore "Cocktails": Some species may employ a mixture of different chromophores within their retina. For example, the deep-sea squid Watasenia scintillans has been found to possess retinal, 3-dehydroretinal, and 4-hydroxyretinal, potentially allowing it to generate three different visual pigments from a single opsin, thereby broadening its spectral sensitivity. cambridge.org

Future research should focus on integrating computational modeling with in vitro and in vivo experiments to dissect these complex tuning mechanisms. By expressing the same opsin and reconstituting it with different chromophore analogs (like A1 and A2) or by studying species that utilize multiple chromophores, scientists can isolate and quantify the spectral effects that are independent of the opsin's primary amino acid sequence. scholaris.ca

| Mechanism | Description | Example |

| Chromophore Exchange | Switching the chromophore from A1 (retinal) to A2 (3-dehydroretinal). | Widespread in freshwater fish; causes a significant red-shift in λmax. frontiersin.org |

| Conformational Control | The opsin pocket forces the chromophore into a specific geometry (e.g., 6-s-trans vs. 6-s-cis). | Hypothesized in deep-red cone pigments to cause large bathochromic shifts. acs.orgnih.gov |

| Synergistic Interactions | The combined effect of multiple amino acid substitutions is greater than the sum of their individual effects. | Observed in the SWS2 pigments of the bluefin killifish. nih.gov |

| Chromophore Mixtures | Utilizing a combination of different retinal derivatives within the retina. | The squid Watasenia scintillans uses A1, A2, and 4-hydroxyretinal. cambridge.org |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating 11-cis-3-Dehydroretinal from retinal tissues in freshwater species?

- Methodological Answer : Isolation typically involves homogenizing retinal tissues in dark-adapted conditions to prevent photoisomerization. The chromophore is extracted using organic solvents (e.g., hexane or methanol) under dim red light, followed by purification via HPLC with a C18 reverse-phase column. Validation requires spectral analysis (UV-Vis) to confirm the λmax near 520–530 nm for porphyropsin-based pigments . For reproducibility, adhere to protocols from seminal studies, such as those by Wald (1937), which emphasize minimizing light exposure during extraction .

Q. How does 11-cis-3-Dehydroretinal influence spectral sensitivity in visual pigments compared to 11-cis-retinal (A1)?

- Methodological Answer : The A2 chromophore (11-cis-3-Dehydroretinal) red-shifts absorption maxima by ~20–60 nm compared to A1, depending on opsin interactions. To quantify this, use microspectrophotometry (MSP) on dark-adapted retinal sections and fit absorbance spectra with A1/A2 template mixtures. For hybrid systems (e.g., amphibian retinas), calculate chromophore ratios via curve-fitting algorithms like those described by Govardovskii et al. (2000) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported absorption maxima for 11-cis-3-Dehydroretinal-based pigments across species?

- Methodological Answer : Discrepancies often arise from interspecific opsin variations or methodological differences (e.g., solvent polarity during spectral analysis). Address this by:

- Standardizing solvent systems (e.g., detergent micelles vs. organic solvents) to mimic native lipid environments .

- Conducting temperature-controlled MSP to account for thermal effects on λmax, as thermal energy alters photon absorption thresholds in long-wavelength pigments .

- Cross-validating findings with heterologous expression systems (e.g., transfected HEK293 cells) to isolate chromophore-opsin interactions .

Q. How can researchers quantitatively determine the A1/A2 chromophore ratio in hybrid visual systems with mixed retinal populations?

- Methodological Answer : Use dual-spectral fitting models on MSP data, combining A1 and A2 spectral templates. Advanced approaches include:

- High-resolution mass spectrometry (HRMS) to distinguish isotopic signatures of A1 and A2 chromophores .

- Chromatographic separation with tandem MS (LC-MS/MS) for absolute quantification, ensuring calibration with synthetic standards .

Q. What are the best practices for validating structural homogeneity of synthetic 11-cis-3-Dehydroretinal analogs in photochemical studies?

- Methodological Answer : For novel analogs, provide:

- High-purity data (≥95%) via HPLC-UV/Vis and nuclear magnetic resonance (NMR) spectroscopy.

- Elemental analysis (C, H, N) to confirm empirical formulas, as per IUPAC guidelines .

- Crystallographic validation (X-ray diffraction) for stereochemical confirmation, depositing cif files in the Cambridge Structural Database .

Methodological Best Practices

Q. How should researchers address photoproduct interference when studying 11-cis-3-Dehydroretinal’s role in the visual cycle?

- Methodological Answer : Use rapid-freeze techniques or cryogenic spectroscopy to trap transient photoproducts (e.g., metapigments). For kinetic studies, employ time-resolved absorbance spectroscopy with laser photolysis, as demonstrated in temperature-dependent activation studies of rod pigments .

Q. What statistical frameworks are robust for analyzing MSP-derived spectral data in comparative A1/A2 studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.